molecular formula C11H19Cl2N5 B6169798 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride CAS No. 2413884-78-1

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride

Cat. No. B6169798
CAS RN: 2413884-78-1
M. Wt: 292.2
InChI Key:
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Description

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride, also known as 5-APDI, is an organic compound that belongs to the imidazopyridine class of heterocyclic compounds. It is a white crystalline solid that has been used in a variety of scientific research applications. 5-APDI has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of serotonin receptors, as well as its ability to inhibit the activity of monoamine oxidase. It has also been used to investigate the effects of drugs on the central nervous system, as well as to study the effects of drugs on behavior.

Mechanism of Action

The mechanism of action of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is not fully understood. However, it is believed that the compound binds to serotonin receptors in the brain, modulating their activity. It is also believed to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride are still being studied. However, it is known that the compound has the potential to modulate the activity of serotonin receptors, as well as to inhibit the activity of monoamine oxidase. It has also been shown to have an effect on the release of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and purified. It is also relatively stable, making it suitable for long-term storage. However, the compound is not water-soluble, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride in scientific research are still being explored. Future studies could focus on the compound’s ability to modulate the activity of serotonin receptors, as well as its ability to inhibit the activity of monoamine oxidase. Additionally, further research could be done to investigate the effects of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride on the release of dopamine and norepinephrine. Finally, further studies could be conducted to investigate the potential therapeutic applications of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride in the treatment of various disorders.

Synthesis Methods

The synthesis of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride begins with the reaction of 5-aminopentanol with 1,3-dichloro-2-propanone. This reaction yields a diketone intermediate, which is then treated with hydrochloric acid to form the imidazopyridine product. The 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can then be isolated by recrystallization from an aqueous ethanol solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves the reaction of 2-chloro-3H-imidazo[4,5-b]pyridine with 5-aminopentylamine in the presence of a base to form the desired product. The product is then isolated and purified as the dihydrochloride salt.", "Starting Materials": [ "2-chloro-3H-imidazo[4,5-b]pyridine", "5-aminopentylamine", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3H-imidazo[4,5-b]pyridine in a suitable solvent (e.g. ethanol).", "Step 2: Add 5-aminopentylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then isolate the product by filtration or extraction.", "Step 6: Purify the product as the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g. ethanol).", "Step 7: Isolate and dry the product." ] }

CAS RN

2413884-78-1

Product Name

2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride

Molecular Formula

C11H19Cl2N5

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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